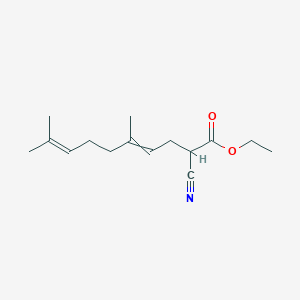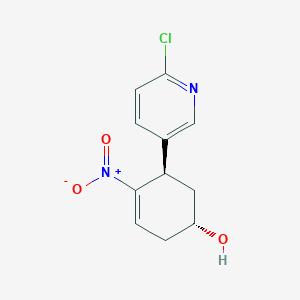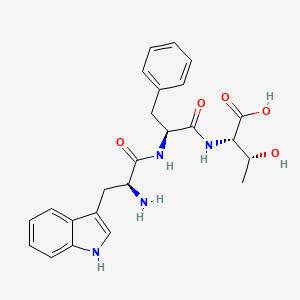
L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide is a synthetic compound that belongs to the class of peptides Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide typically involves the coupling of amino acids using peptide bond formation techniques. Common methods include:
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and bases like DIPEA.
Solution-phase peptide synthesis: This method involves the coupling of amino acids in solution, often using similar reagents and conditions as SPPS.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS techniques. These machines can efficiently produce large quantities of peptides with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid side chains, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-phenylalaninamide: A simpler peptide with similar structural features.
L-Alanyl-N-(2-oxoheptan-3-yl)-L-phenylalaninamide: A compound with a similar backbone but different side chain modifications.
Uniqueness
L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide is unique due to its specific amino acid sequence and side chain modifications, which may confer distinct biological activities and chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
767268-13-3 |
|---|---|
Molekularformel |
C19H30N4O3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(2S)-N-(7-amino-2-oxoheptan-3-yl)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H30N4O3/c1-13(21)18(25)23-17(12-15-8-4-3-5-9-15)19(26)22-16(14(2)24)10-6-7-11-20/h3-5,8-9,13,16-17H,6-7,10-12,20-21H2,1-2H3,(H,22,26)(H,23,25)/t13-,16?,17-/m0/s1 |
InChI-Schlüssel |
KDUMGFWXWHDNPU-KAKCIXEOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)C)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)

![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)

![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
methanone](/img/structure/B14210364.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
![N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14210378.png)



